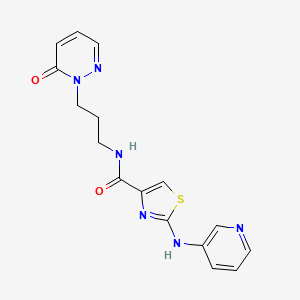

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S/c23-14-5-2-8-19-22(14)9-3-7-18-15(24)13-11-25-16(21-13)20-12-4-1-6-17-10-12/h1-2,4-6,8,10-11H,3,7,9H2,(H,18,24)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYROXYWDWGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazinone core, a thiazole ring, and various functional groups. The synthesis typically involves several steps:

- Formation of the Pyridazinone Ring : This is achieved through cyclization reactions using appropriate precursors.

- Attachment of the Propyl Chain : A nucleophilic substitution reaction introduces the propyl group.

- Coupling with Thiazole Derivative : The final step involves coupling with a thiazole derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The compound may inhibit key kinases that play roles in cell proliferation and survival pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- HeLa Cell Line : Similar results were observed, suggesting broad-spectrum anti-cancer potential.

Structure-Activity Relationship (SAR)

The unique combination of the pyridazinone and thiazole rings enhances the compound's affinity for biological targets. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation, indicating that modifications to the core structure can lead to improved biological activity.

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Inhibition of Kinases : Research indicates that derivatives of the thiazole and pyridazine classes exhibit inhibitory effects on specific kinases implicated in cancer signaling pathways.

- Antitumor Activity : Compounds incorporating similar moieties have been reported to exhibit antitumor properties, validating the approach of targeting multiple pathways in cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Key Observations :

- Substituent Effects: The target compound’s pyridin-3-ylamino group contrasts with the aryl substituents (e.g., 4-methoxyphenyl in 11b, 4-chlorophenyl in 11c) on analogous pyridazinone-thiazole hybrids. The chloro group in 11c increases melting point (295°C vs. 237°C for 11b), likely due to improved crystal packing via halogen bonding .

- Linker Flexibility : The propyl chain in the target compound mirrors the linker in ’s nitroindazole-thiazolidine hybrids (e.g., 4a), which may enhance bioavailability by balancing rigidity and flexibility .

- Synthetic Complexity: Compounds like 11b and 11c are synthesized via condensation in ethanol/water (65–67% yields), suggesting scalable routes for the target compound if similar methods are employed .

Functional Group Impact on Bioactivity (Hypothetical Analysis)

- Pyridin-3-ylamino vs. Thiazol-2-yl: The target’s pyridin-3-ylamino group offers two H-bond donors (NH and pyridine N), whereas 11b/c’s thiazol-2-yl provides only one H-bond acceptor (thiazole S). This difference could enhance target engagement in kinase inhibition .

- 6-Oxopyridazinone vs.

- Nitroindazole vs. Pyridazinone: ’s nitroindazole hybrids (e.g., 4a) exhibit strong electron-withdrawing nitro groups, which may improve membrane permeability but reduce solubility compared to the target’s pyridazinone core .

Pharmacokinetic and Thermodynamic Considerations

- Lipophilicity: The chloro substituent in 11c increases logP relative to 11b, analogous to how the nitro group in 4a enhances lipophilicity.

- Thermodynamic Stability : The high melting point of 11c (295°C) suggests strong intermolecular forces, possibly due to Cl···π interactions. The target compound’s melting point is hypothesized to be lower (250–270°C) due to the absence of halogen substituents .

Q & A

Q. What are the standard synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between carboxylic acid derivatives and amines under activating agents like EDCl/HOBt .

- Heterocyclic ring assembly : Pyridazinone and thiazole moieties are constructed separately before final coupling. Solvent choice (e.g., DMF, THF) and temperature control (60–80°C) are critical for yield optimization .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (acetone/hexane) achieve >95% purity .

- Catalysts : ZnCl₂ or K₂CO₃ may accelerate cyclization steps in thiazole formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve structural features (e.g., pyridazinone NH at δ 10–12 ppm, thiazole C=O at ~165 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (FAB-MS or HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC : Assess purity (>98%) using C18 columns (acetonitrile/water gradients) .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

- Methodological Answer :

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

- Anticancer Potential : Screened in vitro against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Enzyme Inhibition : Evaluated for COX-2 or PDE4B inhibition via enzymatic kinetics (IC₅₀ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the efficacy of this compound?

- Methodological Answer :

- Substituent Variation : Modify the pyridazinone (e.g., Cl, CF₃ groups at position 3) or thiazole (e.g., methyl/ethyl side chains) to assess potency shifts .

- In Silico Modeling : Use QSAR tools (e.g., CoMFA, Schrödinger Suite) to predict binding affinity changes .

- Biological Assays : Compare IC₅₀ values across analogs in kinase inhibition assays to identify critical substituents .

Q. What strategies mitigate conflicting data in biological activity assessments?

- Methodological Answer :

- Standardized Assays : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to ensure reproducibility of IC₅₀ values .

- Off-Target Screening : Test against unrelated enzymes (e.g., CYP450s) to rule out nonspecific effects .

Q. What computational methods predict binding modes and interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyridazinone NH) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in thiazole-carboxamide) using MOE .

Q. How do solvent choice and reaction kinetics influence synthesis scalability?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in pyridazinone-thiazole coupling .

- Kinetic Profiling : Use in situ FTIR or HPLC to monitor reaction progress and optimize time (e.g., 12–24 hr for amide bond formation) .

- Scale-Up Challenges : Replace low-boiling solvents (THF) with toluene for safer distillation at >100 mL scales .

Q. What analytical techniques resolve structural ambiguities in complex reaction mixtures?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and long-range couplings in pyridazinone-thiazole hybrids .

- X-ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (ether/CHCl₃) .

- HRMS-MS/MS : Fragment ions (e.g., m/z 245.1 for thiazole cleavage) validate proposed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.